![molecular formula C20H22N2O3 B5629571 4-[3-(benzyloxy)propyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5629571.png)

4-[3-(benzyloxy)propyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of BZDs, including compounds similar to our target molecule, often employs innovative methods such as the Ugi four-component condensation. This general synthesis approach allows for a broad molecular diversity due to the non-requirement of amino acids as inputs, followed by an acid-activated cyclization reaction (Keating & Armstrong, 1996). Additionally, the synthesis can involve enantioselective methods providing quaternary benzodiazepines with excellent enantioselectivity, utilizing enantiopure proteinogenic amino acids for the creation of compounds with quaternary stereogenic centers (Carlier et al., 2006).

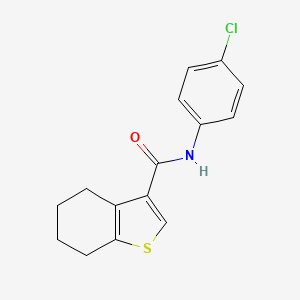

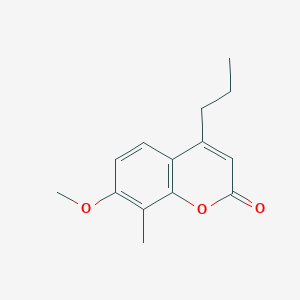

Molecular Structure Analysis

The molecular structure of BZDs, such as the one in focus, features a core structure that can exhibit conformational isomerism. This aspect was highlighted in studies revealing that substituted BZDs at the C-3 and N-4 positions display this isomerism, suggesting a flexibility in the BZD core structure previously unanticipated. Variable-temperature NMR experiments support these observations, offering new insights into the molecular behavior of these compounds under different conditions (Keating & Armstrong, 1996).

Chemical Reactions and Properties

BZDs undergo various chemical reactions, including cyclization and nucleophilic substitution, to achieve their complex structure. For instance, the ring closure reaction is crucial in the synthesis process, utilizing key reagents such as methyl malonylchloride for the creation of 1,4-benzodiazepine-2,5-dione derivatives (Ho et al., 2002).

Physical Properties Analysis

The physical properties of BZDs, including solubility, melting points, and crystalline structure, are closely tied to their chemical structure. For example, the boat conformation observed in some BZD derivatives affects their solubility and melting points, which are essential for their applications in medicinal chemistry (Dardouri et al., 2010).

Chemical Properties Analysis

The chemical properties of BZDs, such as reactivity, stability under various conditions, and interaction with other chemical entities, play a crucial role in their synthesis and application. Studies have explored the reactivity of molecules using descriptors like softness, electrophilicity, and HOMO-LUMO energy gap, providing valuable insights into the behavior of these compounds under different chemical environments (Chhakra et al., 2019).

properties

IUPAC Name |

1-methyl-4-(3-phenylmethoxypropyl)-3H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-21-18-11-6-5-10-17(18)20(24)22(14-19(21)23)12-7-13-25-15-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAGATWTXISTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C(=O)C2=CC=CC=C21)CCCOCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(benzyloxy)propyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[3-(methoxymethyl)benzoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5629507.png)

![3-methoxy-1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5629513.png)

![1-[3-(2,3-dihydro-1-benzofuran-7-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5629515.png)

![2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5629520.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5629531.png)

![9-(4-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629562.png)

![methyl 3-{[ethyl(2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5629577.png)

![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5629594.png)